N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
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Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H31N3O2S and its molecular weight is 389.56. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Research in organic chemistry has explored the synthesis and reactions of compounds containing cyclohexane and piperidine rings, which are structural components related to the specified compound. For example, Carlsson and Lawesson (1982) described the transformation of cyclohexanone derivatives into enaminones and their subsequent reduction, highlighting methodologies that could be applicable to synthesizing compounds with similar backbones (Carlsson & Lawesson, 1982). Furthermore, studies on the conformational analysis of thioperamide and analogs emphasize the importance of structural rigidity and flexibility in the design of receptor antagonists, which might be relevant for compounds with a similar structural framework (Plazzi et al., 1997).
Pharmacological Research
In the realm of pharmacological research, the study of cyclohexane and piperidine derivatives has led to insights into their potential therapeutic applications. For instance, compounds similar in structure have been evaluated for their antihistaminic, antimalarial, and acetylcholinesterase inhibitory activities. The design of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, for example, explores the impact of spacer length and conformational flexibility on inhibitory activities, suggesting a framework for optimizing interactions with biological targets (Vidaluc et al., 1995).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2S/c25-20(22-11-8-17-5-2-1-3-6-17)21(26)23-12-15-24-13-9-18(10-14-24)19-7-4-16-27-19/h4-5,7,16,18H,1-3,6,8-15H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAHTDJDMKVNFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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